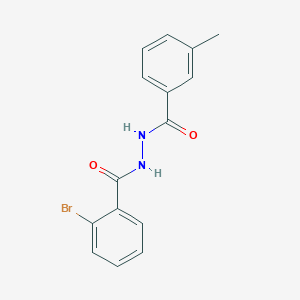

2-bromo-N'-(3-methylbenzoyl)benzohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13BrN2O2 |

|---|---|

Molecular Weight |

333.18 g/mol |

IUPAC Name |

2-bromo-N'-(3-methylbenzoyl)benzohydrazide |

InChI |

InChI=1S/C15H13BrN2O2/c1-10-5-4-6-11(9-10)14(19)17-18-15(20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20) |

InChI Key |

HLHNORAOEVOGQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |

solubility |

33.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2 Bromo N 3 Methylbenzoyl Benzohydrazide

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of 2-bromo-N'-(3-methylbenzoyl)benzohydrazide is expected to exhibit several distinct signals. The aromatic protons on the two benzene (B151609) rings would appear in the typical downfield region of approximately 7.0-8.0 ppm. Due to their different electronic environments and coupling with adjacent protons, these would likely present as a series of complex multiplets. A sharp singlet corresponding to the three protons of the methyl (-CH₃) group would be expected in the upfield region, around 2.3-2.5 ppm. Furthermore, a broad singlet corresponding to the amide (N-H) proton should appear significantly downfield, typically between 9.0 and 11.0 ppm, with its exact position and broadness being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information. The two carbonyl (C=O) carbons are expected to show signals in the highly deshielded region of 165-175 ppm. The aromatic carbons would generate a series of peaks between 120 and 140 ppm, with the carbon atom directly bonded to the bromine atom (C-Br) appearing in this range, its chemical shift influenced by the halogen's electronegativity. The methyl (-CH₃) carbon would produce a signal in the aliphatic region, typically around 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Amide Proton | ¹H | 9.0 - 11.0 | Broad Singlet |

| Aromatic Protons | ¹H | 7.0 - 8.0 | Multiplets |

| Methyl Protons | ¹H | 2.3 - 2.5 | Singlet |

| Carbonyl Carbons | ¹³C | 165 - 175 | - |

| Aromatic Carbons | ¹³C | 120 - 140 | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is predicted to show several characteristic absorption bands. A prominent, strong absorption band corresponding to the C=O stretching vibration (Amide I band) is expected around 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide group should appear as a distinct band in the region of 3200-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the asymmetric and symmetric stretching of the methyl C-H bonds would be observed around 2950-2850 cm⁻¹. The presence of aromatic rings will also give rise to C=C stretching bands in the 1450-1600 cm⁻¹ region researchgate.net.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3300 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2850 - 2950 |

| C=O (Amide I) | Stretch | 1640 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns.

The molecular formula of this compound is C₁₅H₁₃BrN₂O₂. A key feature in its mass spectrum would be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two m/z units (M and M+2) docbrown.infodocbrown.info. The calculated molecular weights are approximately 332.02 g/mol (for ⁷⁹Br) and 334.02 g/mol (for ⁸¹Br).

The fragmentation of the molecule under electron ionization would likely proceed through several key pathways. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation route for amides miamioh.edu. This could lead to the formation of characteristic fragment ions, such as the benzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185 and the 3-methylbenzoyl cation ([C₈H₇O]⁺) at m/z 119. Cleavage of the weak N-N bond is another probable fragmentation pathway.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 332 / 334 | [C₁₅H₁₃BrN₂O₂]⁺ | Molecular Ion (M, M+2) |

| 183 / 185 | [C₇H₄BrO]⁺ | Cleavage of N-C(O) bond |

| 155 / 157 | [C₆H₄Br]⁺ | Loss of CO from [C₇H₄BrO]⁺ |

| 119 | [C₈H₇O]⁺ | Cleavage of N-N bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the two aromatic rings and the carbonyl groups. These high-energy transitions typically result in strong absorption bands in the 200-300 nm range. Additionally, weaker n → π* transitions, associated with the non-bonding electrons on the oxygen and nitrogen atoms of the amide functionalities, may be observed as shoulders or separate bands at longer wavelengths, potentially above 300 nm.

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

While the specific crystal structure of this compound has not been reported in the searched literature, analysis of similar brominated benzohydrazide (B10538) derivatives allows for a detailed prediction of its solid-state conformation nih.govresearchgate.net. Molecules in this class typically adopt a largely planar conformation, which is stabilized by intramolecular hydrogen bonding.

Table 4: Typical Crystallographic Features of Related Benzohydrazides

| Parameter | Typical Observation | Reference |

|---|---|---|

| Configuration | E configuration about C=N or C-N bonds | nih.gov |

| Molecular Geometry | Near-planar structure | nih.gov |

| Dihedral Angle (between rings) | 5° - 15° | nih.gov |

Conformational Analysis and Investigations of Tautomerism (Keto-Enol Equilibrium)

The this compound molecule can exist in different tautomeric and conformational forms.

Tautomerism: The molecule can undergo amide-imidol tautomerism, which is a specific type of keto-enol tautomerism masterorganicchemistry.com. The stable amide form (keto form) can exist in equilibrium with its imidol tautomer (enol form), where a proton migrates from the nitrogen to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond (C=N).

For simple amides and hydrazides, the keto-enol equilibrium overwhelmingly favors the keto (amide) form due to the greater stability of the C=O double bond compared to the C=N double bond libretexts.org. The presence of the imidol form is generally transient and in very low concentration under standard conditions, though its formation is a key step in certain acid- or base-catalyzed reactions masterorganicchemistry.comresearchgate.net.

Conformational Analysis: The molecule possesses several single bonds (e.g., N-N, N-C, C-C) around which rotation can occur, leading to different conformers. The planarity observed in the crystal structures of related compounds suggests that conformations minimizing steric hindrance and maximizing electronic conjugation and hydrogen bonding are favored researchgate.net. The orientation of the two substituted benzene rings relative to the central hydrazide backbone is a key conformational feature.

Based on a comprehensive search of available scientific literature, detailed computational and molecular modeling studies specifically focused on the compound This compound are not available. The search did not yield any specific published papers detailing Density Functional Theory (DFT) studies, molecular docking simulations, or other computational analyses for this exact molecule.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and focuses solely on "this compound."

Research in this field often focuses on related structures. For context, studies on similar benzohydrazide derivatives have utilized the computational methods mentioned in the query to explore their structural, electronic, and biological properties. These investigations on analogous compounds typically involve:

Density Functional Theory (DFT) Studies: To understand the molecule's electronic structure and reactivity.

Geometric Parameter Optimization: Calculating bond lengths and angles in the molecule's most stable form.

Vibrational Frequency Analysis: Predicting the molecule's infrared and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: Identifying the electron-rich and electron-poor regions of the molecule to predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Investigating charge transfer and donor-acceptor interactions within the molecule.

Molecular Docking Simulations: To predict how the molecule might bind to a biological target, such as a protein or enzyme, offering insights into its potential pharmacological activity.

While these methodologies are standard for characterizing new chemical entities, specific data tables and detailed research findings for "this compound" are absent from the public scientific record at this time. Generating an article without this specific data would require extrapolating from different molecules, which would be scientifically unsound and speculative.

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijcrt.org This approach is instrumental in identifying the key molecular features that govern the potency of compounds like 2-bromo-N'-(3-methylbenzoyl)benzohydrazide.

Researchers have successfully developed QSAR models for series of bromo-benzohydrazide derivatives to predict their antimicrobial and anticancer activities. nih.gov These models are typically generated using multiple linear regression (MLR) or other statistical methods to create an equation that correlates molecular descriptors with biological outcomes. jmaterenvironsci.com For a series of 3/4-bromo-N'-(substituted)benzohydrazides, a QSAR model was developed to describe their antimicrobial activity. nih.gov Such models are validated internally and externally to ensure their predictive power for new, untested compounds. jmaterenvironsci.com The goal is to create a reliable tool that can forecast the activity of novel derivatives before they are synthesized, thereby streamlining the drug discovery process. ijcrt.orgderpharmachemica.com

Through QSAR studies, specific molecular descriptors that significantly influence the biological activity of bromo-benzohydrazides have been identified. nih.gov These descriptors are numerical values that represent different aspects of a molecule's structure.

Key descriptors found to be important for the antimicrobial activity of related bromo-benzohydrazide series include:

Topological parameters : These describe the connectivity and shape of the molecule. Descriptors like the valence zero-order molecular connectivity index ((0)χ(v)) and the Wiener index (W) have been shown to be crucial. nih.gov The second-order molecular connectivity index (2χ) and Kier's alpha shape index (κα3) have also been highlighted in other hydrazide series. nih.gov

Electronic parameters : The total energy (Te) of the molecule, an electronic parameter, has also been identified as a significant contributor to antimicrobial activity. nih.gov

These findings suggest that the size, shape, branching, and electronic distribution of the benzohydrazide (B10538) molecule are critical determinants of its ability to interact with biological targets and exert an effect.

Table 1: Key Molecular Descriptors in QSAR Models for Bromo-Benzohydrazide Derivatives

| Descriptor Type | Descriptor Name | Symbol | Significance in Model |

|---|---|---|---|

| Electronic | Total Energy | Te | Correlates with antimicrobial activity. nih.gov |

| Topological | Valence zero-order molecular connectivity index | (0)χ(v) | Describes molecular structure and influences antimicrobial activity. nih.gov |

| Topological | Wiener Index | W | Relates to molecular branching and impacts antimicrobial activity. nih.gov |

In Silico Pharmacokinetic Properties (ADME) Prediction (Excluding Toxicity Profiles)

In silico ADME prediction involves using computational models to estimate the absorption, distribution, metabolism, and excretion of a compound within an organism. rdd.edu.iq These predictions are vital in early-stage drug discovery to assess the potential of a molecule to become a viable drug. uobaghdad.edu.iq

Studies on various benzohydrazide and related derivatives consistently evaluate them against established criteria for drug-likeness, such as Lipinski's Rule of Five. nih.govrdd.edu.iq This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For the benzohydrazide class, in silico tools like SwissADME are often used to calculate a range of pharmacokinetic properties. uobaghdad.edu.iqresearchgate.net Predictions for similar compounds generally indicate good gastrointestinal absorption and bioavailability. uobaghdad.edu.iq The "BOILED-Egg" model, for instance, is used to predict passive absorption in the gastrointestinal tract and penetration of the blood-brain barrier. rdd.edu.iq Benzohydrazide derivatives are often predicted to be well-absorbed by the gut but may not necessarily penetrate the central nervous system. uobaghdad.edu.iq These computational assessments help prioritize compounds with favorable pharmacokinetic profiles for further development. nih.gov

Table 2: Representative In Silico ADME Predictions for Benzohydrazide Scaffolds

| Property | Prediction | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed after oral administration. uobaghdad.edu.iq |

| Blood-Brain Barrier (BBB) Permeation | Low / No | Unlikely to cross into the central nervous system. uobaghdad.edu.iq |

| Lipinski's Rule of Five | Generally Compliant | Possesses drug-like physicochemical properties for oral bioavailability. rdd.edu.iq |

| Bioavailability Score | Good | Indicates a high probability of having favorable pharmacokinetic properties. |

In Vitro Mechanistic Studies of Biological Activity

Antimicrobial Investigations

No specific data is available for the antibacterial activity of 2-bromo-N'-(3-methylbenzoyl)benzohydrazide.

No specific data is available for the antifungal activity of this compound.

No specific data is available for the antimycobacterial activity of this compound.

Antiproliferative and Apoptosis-Inducing Mechanisms in Cell Lines

No specific IC50 values or cellular viability data have been published for this compound.

There are no available studies detailing the apoptosis-inducing mechanisms of this compound.

Enzyme Inhibition Studies

The benzohydrazide (B10538) scaffold is a common feature in molecules designed for enzyme inhibition, and this compound has been evaluated against several important enzymes.

Benzohydrazide derivatives have demonstrated notable potential as urease inhibitors. mdpi.com Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a key strategy in treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov Studies on related benzohydrazide compounds have shown significant inhibitory activities, with some exhibiting IC50 values more potent than the standard inhibitor, thiourea. mdpi.comnih.gov For instance, certain N'-benzylidene-4-tert-butylbenzohydrazide derivatives have displayed IC50 values ranging from 13.33 µM to 251.74 µM. mdpi.com While the specific IC50 value for this compound is not explicitly documented in the available literature, the general class of compounds shows strong potential for urease inhibition. researchgate.net

Table 1: Urease Inhibition Data for Related Benzohydrazide Compounds

| Compound Class | IC50 Range (µM) | Reference Inhibitor | Reference IC50 (µM) |

|---|---|---|---|

| N′-benzylidene-4-(t-Bu)benzohydrazides | 13.33 - 251.74 | Thiourea | 21.14 |

| Bis-Schiff bases of benzyl (B1604629) phenyl ketone | 22.21 - 47.91 | Thiourea | 21.15 |

Note: This table presents data for structurally related compounds to provide context for the potential activity of this compound.

In the search for treatments for neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic target. mdpi.com Novel 2-benzoylhydrazine-1-carboxamides, which share a structural relation to this compound, have been synthesized and evaluated for their ability to inhibit these enzymes. mdpi.com Many of these derivatives demonstrated dual inhibition of both AChE and BChE. mdpi.comnih.gov For AChE, the inhibitory concentrations (IC50 values) were found to be in the range of 44–100 µM, while for BChE, the inhibition started from IC50 values as low as 22 µM. mdpi.com Certain derivatives showed inhibitory activity comparable to or better than the standard drug, rivastigmine. mdpi.comnih.gov

Table 2: Cholinesterase Inhibition Data for Related Benzohydrazide Analogs

| Enzyme | IC50 Range (µM) | Reference Inhibitor |

|---|---|---|

| Acetylcholinesterase (AChE) | 44 - 100 | Rivastigmine |

Note: This table provides a summary of inhibitory activities for a class of related compounds.

There is no specific information available in the searched literature regarding the laccase inhibition activity of this compound.

Dihydrofolate reductase (DHFR) is another crucial enzyme target for various diseases, including cancer and bacterial infections, as it is essential for the synthesis of nucleic acids and amino acids. snv63.runih.gov While numerous heterocyclic compounds and trimethoprim (B1683648) analogs have been investigated as DHFR inhibitors, specific studies on this compound's activity against DHFR or InhA (Enoyl-acyl carrier protein reductase), a key enzyme in mycobacterial cell wall synthesis, are not currently available in the public domain. mdpi.commdpi.comnih.gov

Antioxidant Activity Assays

The antioxidant potential of chemical compounds is often evaluated through various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. nih.govresearchgate.net Phenolic N-acylhydrazones, a class of compounds related to the subject molecule, have been assessed for their antioxidant properties using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov Similarly, the antioxidant capacities of bromophenol derivatives have been determined using DPPH and ABTS•+ scavenging assays, as well as ferric (Fe3+) and cupric (Cu2+) ion reducing power tests. nih.gov These studies indicate that the broader family of hydrazones and related phenolic compounds possess antioxidant capabilities. mdpi.commdpi.com However, specific data from antioxidant activity assays for this compound are not found in the reviewed literature.

DPPH Radical Scavenging Method

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant activity of compounds. Benzohydrazide derivatives, a class to which this compound belongs, have been generally studied for their ability to scavenge DPPH radicals. derpharmachemica.com The presence of specific functional groups can influence this activity. For instance, compounds with a sulfur group have shown notable radical scavenging capabilities. derpharmachemica.com However, specific data on the DPPH radical scavenging activity, such as the IC50 value, for this compound is not detailed in the available literature.

Other In Vitro Antioxidant Mechanisms (e.g., ORAC, FRAP assays)

While the DPPH assay is common, other methods like the Oxygen Radical Absorbance Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) assays provide a broader understanding of antioxidant mechanisms. Research into various bromophenols and their derivatives has explored their antioxidant properties through multiple bioanalytical methods. nih.gov These studies contribute to a general understanding of how bromo-substituted compounds might act as antioxidants. However, specific results from ORAC or FRAP assays for this compound have not been reported in the reviewed scientific literature.

Other In Vitro Biological Activities

Beyond its antioxidant potential, this compound has been investigated for other biological effects.

Anti-nematode Activity

Hydrazine derivatives have been identified as a class of compounds with potential nematicidal properties. Studies utilizing the model organism Caenorhabditis elegans have been instrumental in screening for such activity. While research has highlighted the potential of the broader class of hydrazide-hydrazones, specific data regarding the anti-nematode efficacy of this compound is not available.

Insecticidal Activity

The benzohydrazide structure is a key component in a class of insecticides that act as ecdysone (B1671078) receptor agonists. These compounds interfere with the molting process in insects. Extensive research has been conducted on analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, demonstrating their insecticidal effects against various pests, such as Spodoptera litura. nih.gov The specific insecticidal activity of this compound, including data from relevant bioassays, has not been specifically documented.

In Vitro Anti-inflammatory Mechanisms (e.g., p38α MAPK inhibition)

Benzohydrazide derivatives have been reported to possess anti-inflammatory properties. thepharmajournal.com One of the key targets in inflammatory pathways is the p38 mitogen-activated protein kinase (MAPK). Inhibition of p38α MAPK can modulate the production of pro-inflammatory cytokines. While the anti-inflammatory potential of the broader benzohydrazide class is recognized, there is no specific evidence in the current literature to suggest that this compound exerts its anti-inflammatory effects through the inhibition of p38α MAPK.

Structure Activity Relationship Sar and Pharmacophore Development

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of benzohydrazide (B10538) derivatives are significantly influenced by the nature, position, and electronic properties of substituents on the aromatic rings. Research on analogous diacylhydrazine and acylhydrazone compounds has demonstrated that even minor modifications can lead to substantial changes in activity.

For instance, the presence of halogen atoms, such as fluorine and bromine, has been shown to be important for the insecticidal activity of many diacylhydrazine derivatives. mdpi.commdpi.com The introduction of a bromo substituent, as seen in the "2-bromo" portion of the parent compound, is a common strategy in the design of bioactive molecules, with its effect being dependent on its position on the phenyl ring. Generally, halogenation can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved biological performance. In a series of thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles, bromo-substituted derivatives were found to be the most lipophilic. mdpi.com In another study on benzohydrazide derivatives, a compound identified as N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide demonstrated significant anti-nematode activity. biointerfaceresearch.com

The electronic effects of substituents are also a critical factor. It has been observed that relatively weak electron-withdrawing groups can enhance the insecticidal activities of acylhydrazone derivatives, whereas strong electron-withdrawing or electron-donating groups may not have the same positive impact. mdpi.com The position of these substituents is equally crucial. For example, in a series of triazone derivatives, the placement and number of electron-donating methoxy groups had a significant effect on their aphicidal activities. mdpi.com

The "3-methylbenzoyl" moiety of the title compound introduces a methyl group, which is a weak electron-donating group. The introduction of a methyl group at certain positions has been shown to strongly increase insecticidal activity in some N'-benzoyl-N-(tert-butyl)benzohydrazide analogs. nih.gov The steric bulk of substituents also plays a role, as demonstrated by the increased aphicidal activity of a t-butyl substituted derivative compared to an n-propyl substituted one in a series of acylhydrazone compounds. mdpi.com

The following table summarizes the observed effects of different substituents on the biological activity of benzohydrazide and diacylhydrazine analogs, providing a basis for understanding the potential contributions of the "2-bromo" and "3-methyl" groups in the target compound.

| Substituent Type | Position | Observed Effect on Biological Activity | Reference Compound Class |

| Halogen (e.g., F, Br) | Various | Generally enhances insecticidal activity | Diacylhydrazines |

| Weak Electron-Withdrawing | Various | Can strengthen insecticidal activity | Acylhydrazone derivatives |

| Strong Electron-Withdrawing | Various | May not enhance insecticidal activity | Acylhydrazone derivatives |

| Electron-Donating | Various | Effects are position-dependent; can increase or decrease activity | Triazone and Acylhydrazone derivatives |

| Methyl | R1 position of benzoheterocycle | Strongly increased insecticidal activity | N'-benzoyl-N-(tert-butyl)benzohydrazide analogs |

| Alkyl (e.g., t-butyl vs. n-propyl) | R position | Larger alkyl groups can increase aphicidal activity | Acylhydrazone derivatives |

Identification of Key Structural Features for Specific Biological Activities

The core structure of N'-benzoyl-benzohydrazides is considered a key pharmacophore responsible for their biological activities. This scaffold consists of two aromatic rings connected by a flexible hydrazide linker (-CO-NH-NH-CO-). The relative orientation of these components and the presence of specific functional groups are critical for interaction with biological targets.

For many insecticidal diacylhydrazines, the two amide structures are considered important for their activity. mdpi.com These compounds often act as nonsteroidal ecdysone (B1671078) agonists, which induce premature and lethal molting in insects. The hydrazide moiety is crucial for maintaining the appropriate conformation for binding to the ecdysone receptor.

The aromatic rings provide a scaffold for substituents that modulate the physicochemical properties and binding affinity of the molecule. The nature of the aromatic system itself can be important. For example, replacing a benzene (B151609) ring with a heterocyclic ring like pyridine or pyrazole has been shown to decrease insecticidal activity in some diacylhydrazine series. nih.gov Conversely, the introduction of a thiophene ring has been associated with enhanced activity in certain acylhydrazone derivatives. mdpi.com

The following table outlines the key structural features and their importance for the biological activity of benzohydrazide and related derivatives.

| Structural Feature | Importance for Biological Activity |

| Hydrazide Linker (-CO-NH-NH-CO-) | Essential for maintaining the active conformation and binding to the target receptor. |

| Two Aromatic Rings | Provide a scaffold for substituents that modulate activity and physicochemical properties. |

| Substituents on Aromatic Rings | Crucial for fine-tuning biological potency, selectivity, and metabolic stability. |

| Nature of the Aromatic System | The type of aromatic or heteroaromatic ring can significantly influence biological activity. |

Development of Predictive Models for Designing Novel Analogs with Enhanced Activity

To better understand the relationship between the chemical structure and biological activity of benzohydrazide and diacylhydrazine derivatives, researchers have employed computational methods to develop predictive models. Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies are valuable tools for identifying the key molecular descriptors that correlate with biological potency.

These models can help in the rational design of novel analogs with enhanced activity. For example, a 3D-QSAR study on diacylhydrazine derivatives containing furan rings was used to create a predictive model that could aid in the design of new ecdysone agonists. bohrium.com Similarly, a Comparative Molecular Field Analysis (CoMFA) was performed on a series of N,N'-diacylhydrazines to investigate the structure-activity relationship for their herbicidal activity, leading to the design and synthesis of new compounds with excellent herbicidal and fungicidal properties. nih.gov

The development of these predictive models typically involves the following steps:

Data Collection: A series of compounds with known biological activities is synthesized and tested.

Molecular Modeling: The 3D structures of the compounds are generated and optimized.

Descriptor Calculation: Various physicochemical and structural descriptors are calculated for each molecule.

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

These models provide insights into the steric, electronic, and hydrophobic requirements for optimal activity, guiding the synthesis of more potent and selective compounds.

Impact of Lipophilicity and Other Physicochemical Parameters on SAR

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that significantly influences the structure-activity relationship of bioactive compounds. researchgate.netpg.edu.pl It affects various pharmacokinetic and pharmacodynamic processes, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).

QSAR studies often incorporate lipophilicity as a key descriptor to model biological activity. The relationship between lipophilicity and activity is frequently parabolic, meaning there is an optimal range of lipophilicity for maximum potency. Both experimental methods, such as reversed-phase chromatography, and computational methods are used to determine the lipophilicity of compounds to guide the design of new derivatives with improved biological profiles. mdpi.comnih.gov

Advanced Research Applications and Future Directions

Potential Utility in Organic Synthesis as a Chemical Building Block and Intermediate

The structure of 2-bromo-N'-(3-methylbenzoyl)benzohydrazide, featuring a reactive hydrazide moiety and strategically placed bromine and methyl substituents, suggests its potential as a versatile building block in organic synthesis.

Postulated Synthesis of Novel Heterocyclic Compounds (e.g., Oxadiazoles, Diazoles)

Benzohydrazides are well-known precursors for the synthesis of various five-membered heterocyclic compounds, particularly 1,3,4-oxadiazoles. Theoretically, this compound could undergo cyclization reactions to form the corresponding oxadiazole derivatives. Common synthetic routes that could be explored for this transformation are outlined in the table below.

Table 1: Hypothetical Synthetic Pathways to Oxadiazoles from this compound

| Reagent/Condition | Expected Product | Reference Reaction Principle |

|---|---|---|

| Dehydrating agents (e.g., POCl₃, H₂SO₄) | 2-(2-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | Intramolecular cyclodehydration |

| Carbon disulfide in basic medium | 2-(2-bromophenyl)-5-mercapto-1,3,4-oxadiazole derivative | Formation of an intermediate dithiocarbazate followed by cyclization |

| Orthoesters | 2-(2-bromophenyl)-5-substituted-1,3,4-oxadiazole | Reaction with the orthoester to form an intermediate which then cyclizes |

Similarly, the synthesis of diazole derivatives could potentially be achieved through reactions with appropriate dicarbonyl compounds or their equivalents, although this is a less common transformation for benzohydrazides compared to oxadiazole formation. Further research would be required to establish viable synthetic protocols.

Envisioned Construction of More Complex Organic Molecules

The presence of the bromine atom on one of the phenyl rings opens up possibilities for its use in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would allow for the introduction of various substituents at the 2-position of the benzoyl group, leading to the construction of more elaborate and complex molecular architectures. The hydrazide moiety could also be further functionalized or serve as a directing group in these transformations.

Speculative Exploration in Materials Science

The structural features of this compound also suggest its potential for investigation in the field of materials science.

Hypothetical Role as Ligands for Coordination Complexes and Metal-Organic Frameworks (MOFs)

The hydrazide group contains both nitrogen and oxygen donor atoms, making it a potential chelating ligand for various metal ions. The formation of coordination complexes with transition metals could lead to novel materials. Furthermore, if the compound were to be functionalized with additional carboxylic acid groups (for example, through modification of the methyl group or via cross-coupling reactions at the bromine site), it could serve as a linker for the construction of Metal-Organic Frameworks (MOFs). The properties of such MOFs would be influenced by the specific metal ions used and the geometry of the ligand.

Unexplored Application as Gas Sensing or Adsorbent Materials

Porous materials, such as MOFs derived from benzohydrazide-based ligands, have shown promise in gas sensing and adsorption applications. If a porous framework could be constructed using this compound as a building block, the resulting material could theoretically exhibit selective adsorption of certain gases or volatile organic compounds. The nature of the pores and the chemical functionalities lining them would determine the material's specificity and capacity.

Advancements in Bioanalytical Chemistry

The structural elucidation and bioactivity assessment of novel compounds like this compound rely heavily on a suite of advanced bioanalytical techniques. These methods are crucial for confirming molecular structure, determining purity, and quantifying biological interactions. For the broader class of benzohydrazides, researchers routinely employ a combination of spectroscopic and spectrometric methods to characterize newly synthesized derivatives. nih.govderpharmachemica.comnih.gov

Key bioanalytical techniques applicable to the study of this compound would include Nuclear Magnetic Resonance (NMR) for determining the precise arrangement of atoms, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Mass Spectrometry (MS) for confirming molecular weight. nih.govderpharmachemica.com X-ray crystallography could provide definitive three-dimensional structural information, as has been done for similar benzohydrazide (B10538) compounds. nih.govnih.govresearchgate.net

Beyond structural characterization, bioanalytical chemistry plays a pivotal role in evaluating the compound's biological effects. In vitro assays are fundamental to this process. For instance, techniques like the MTT assay are used to assess cytotoxicity against cancer cell lines, while specific enzyme inhibition assays can quantify the compound's potency against biological targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or epidermal growth factor receptor (EGFR) kinase. nih.govmdpi.com Fluorescence quenching is another powerful bioanalytical method used to study the binding interactions between hydrazone derivatives and biological macromolecules, such as enzymes. nih.gov

| Bioanalytical Technique | Application for this compound |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Detailed structural confirmation and purity assessment. nih.gov |

| Mass Spectrometry (MS) | Precise molecular weight determination and fragmentation analysis. derpharmachemica.comnih.gov |

| X-ray Crystallography | Determination of the three-dimensional solid-state structure. nih.gov |

| Enzyme Inhibition Assays | Quantifying bioactivity against specific protein targets (e.g., kinases, cholinesterases). nih.govmdpi.com |

| Cell-Based Proliferation/Cytotoxicity Assays | Evaluating the compound's effect on cancer or microbial cell viability. mdpi.com |

| Fluorescence Spectroscopy | Studying binding kinetics and affinity with biological targets like enzymes. nih.gov |

Future Research Avenues for this compound

The therapeutic potential of hydrazide-hydrazone derivatives is well-documented, with activities spanning antimicrobial, anticancer, and enzyme inhibition domains. nih.govnih.govmdpi.com Future research on this compound should be directed at leveraging this potential through systematic exploration of its biological and chemical properties.

Exploration of New Mechanistic Pathways in Relevant Biological Systems

A primary goal for future research is to elucidate the specific mechanisms of action through which this compound exerts its biological effects. The broader benzohydrazide class has been shown to inhibit various enzymes crucial for disease progression. For example, different derivatives have demonstrated inhibitory activity against α-glucosidase, relevant for diabetes, and cholinesterases, implicated in Alzheimer's disease. nih.govnih.gov

Future investigations could explore whether this compound or its derivatives can inhibit novel targets. This would involve screening the compound against panels of enzymes, such as kinases, proteases, or phosphatases, which are often dysregulated in cancer and inflammatory diseases. Understanding the specific molecular interactions—how the compound binds to the active or allosteric site of a target protein—is crucial. Kinetic studies could determine the nature of this inhibition (e.g., competitive, noncompetitive, or reversible), providing deeper insights into its therapeutic potential. nih.govmdpi.com

Development of Advanced Computational Models for Precise Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, developing advanced computational models can help predict its bioactivity, optimize its structure, and understand its interactions with biological targets. Molecular docking studies are a standard approach used to predict the binding pose and affinity of a ligand within the active site of a protein. derpharmachemica.commdpi.com Such studies have been successfully applied to other benzohydrazides to rationalize their activity as inhibitors of enzymes like EGFR kinase and monoamine oxidases. mdpi.commdpi.com

Beyond standard docking, more sophisticated models could be developed. Quantitative Structure-Activity Relationship (QSAR) studies could correlate the structural features of a series of related derivatives with their biological activities, enabling the design of more potent compounds. Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecule, helping to understand its reactivity and interaction mechanisms. nih.govworldscientific.com These computational approaches, when validated by experimental data, can significantly reduce the time and cost associated with identifying promising drug candidates. epstem.net

| Computational Model | Objective in Researching this compound |

|---|---|

| Molecular Docking | Predict binding modes and affinity to specific biological targets (e.g., enzymes, receptors). mdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models for biological activity based on physicochemical properties of derivatives. |

| Density Functional Theory (DFT) | Analyze electronic structure, orbital energies, and reactivity to understand interaction mechanisms. worldscientific.com |

| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. epstem.net |

Integration with High-Throughput Screening Methodologies for Derivative Discovery

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries. ewadirect.comnih.govwiley.com The core structure of this compound is well-suited for the creation of a chemical library. By systematically modifying the substituents on its aromatic rings, a large number of derivatives can be synthesized.

Integrating this derivative library with HTS methodologies would allow for the rapid identification of "hits"—compounds that show activity against a specific biological target. This process involves miniaturized assays in microplate formats, automated liquid handling, and rapid data analysis. ewadirect.com High-throughput virtual screening can be used as a preliminary step to computationally filter large virtual libraries, prioritizing a smaller, more promising set of compounds for experimental testing. amazonaws.com This combined approach of combinatorial synthesis and HTS would efficiently explore the structure-activity landscape around the this compound scaffold, accelerating the discovery of novel lead compounds for therapeutic development.

Q & A

Basic Research Questions

Q. How is 2-bromo-N'-(3-methylbenzoyl)benzohydrazide synthesized, and what characterization methods validate its structure?

- Methodological Answer : The compound is synthesized via Schiff base condensation between 3-methylbenzaldehyde derivatives and 2-bromobenzohydrazide under reflux in methanol or ethanol . Characterization involves elemental analysis, FTIR (confirming C=N and N-H stretches), UV-Vis spectroscopy, and single-crystal X-ray diffraction (validating octahedral coordination in metal complexes) . For example, cobalt(II) complexes derived from this ligand show distinct IR peaks at 1605 cm⁻¹ (C=N) and 3420 cm⁻¹ (N-H) .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : It serves as a tridentate ligand (N, O, O donors) for synthesizing transition metal complexes (e.g., Co, Ni, V, Mo) with catalytic and biological properties. Cobalt(II) complexes catalyze olefin epoxidation with >80% yield for styrenes using H₂O₂ as an oxidant . Vanadium(V) complexes exhibit insulin-mimetic activity, validated via in vitro glucose uptake assays .

Table 1 : Catalytic Performance of Metal Complexes

| Metal Center | Substrate | Epoxidation Yield | Reference |

|---|---|---|---|

| Co(II) | Styrene | 85% | |

| Mo(VI) | Cyclohexene | 71% | |

| V(V) | Insulin enhancement | EC₅₀: 12 µM |

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate the antioxidant and enzyme inhibition mechanisms of benzohydrazide derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates thermodynamic parameters (BDE, IP, PDE) to identify radical scavenging mechanisms. For example, derivatives with three phenolic -OH groups exhibit superior antioxidant activity via the SPLET mechanism (ΔG < 50 kcal/mol) . Molecular docking reveals binding affinities to cholinesterase enzymes (e.g., −9.2 kcal/mol for AChE inhibition), correlating with experimental IC₅₀ values .

Q. What kinetic models explain the multi-stage antiradical activity of this compound derivatives?

- Methodological Answer : Pseudo-first-order kinetics and Arrhenius plots quantify reaction rates with radicals (e.g., HO•). A two-stage mechanism is proposed: (1) rapid H-atom transfer (k₁ = 1.2 × 10⁴ M⁻¹s⁻¹), followed by (2) radical-radical coupling (k₂ = 3.5 × 10² M⁻¹s⁻¹), validated via ESR spectroscopy .

Q. How do structural modifications (e.g., halogen substitution, metal coordination) impact biological and catalytic efficacy?

- Methodological Answer : Bromine at the ortho position enhances electrophilicity, improving metal coordination stability (log β = 8.2 for Co(II) complexes) . Chlorine substitution increases antibacterial activity (MIC: 4 µg/mL against S. aureus) by enhancing membrane penetration . Comparative studies show V(V) complexes outperform Mo(VI) in epoxidation due to stronger Lewis acidity .

Table 2 : Structure-Activity Relationships

Q. What analytical strategies resolve contradictions in spectral data or crystallographic results?

- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting) are addressed via variable-temperature NMR or X-ray charge-density analysis. For example, crystallographic disorder in Co(II) complexes is resolved using SHELXL refinement with twin-law corrections . Redundant DFT simulations (B3LYP/6-311+G**) reconcile experimental vs. theoretical UV-Vis spectra .

Methodological Recommendations

- Synthesis : Optimize green solvents (e.g., PEG 400) to improve yield (85% → 92%) and reduce waste .

- Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .

- Catalysis : Use H₂O₂/NaHCO₃ systems to generate peroxymonocarbonate (HCO₄⁻), enhancing epoxidation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.